molecular formula C6H13ClN2O B1447106 3-(Ethylamino)pyrrolidin-2-one hydrochloride CAS No. 1803560-96-4

3-(Ethylamino)pyrrolidin-2-one hydrochloride

Cat. No.: B1447106
CAS No.: 1803560-96-4
M. Wt: 164.63 g/mol
InChI Key: ITTYKPKXFYIRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylamino)pyrrolidin-2-one hydrochloride is a chemical compound with the CAS Number: 1803560-96-4 . It has a molecular weight of 164.63 and its IUPAC name is this compound .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H12N2O.ClH/c1-2-7-5-3-4-8-6(5)9;/h5,7H,2-4H2,1H3,(H,8,9);1H .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold stems from its sp^3 hybridization, which allows efficient exploration of the pharmacophore space, its contribution to the stereochemistry of molecules, and its non-planarity that enhances three-dimensional coverage. Pyrrolidine derivatives, including 3-(Ethylamino)pyrrolidin-2-one hydrochloride, are explored for their target selectivity and potential biological activities. The variations in the pyrrolidine ring, such as pyrrolizines, pyrrolidine-2-one, and prolinol derivatives, offer a rich ground for structural and activity relationship studies, potentially leading to novel drug candidates with varied biological profiles (Li Petri et al., 2021).

Pyrrolizidine Alkaloids Biosynthesis

Pyrrolizidine alkaloids, characteristic secondary metabolites found in certain plant families, have been the subject of research for their powerful defense mechanisms against herbivores. These compounds, including derivatives similar to this compound, are studied for their biosynthesis pathways, particularly focusing on the evolution and diversification of these pathways within the Senecioneae tribe. The research highlights the conserved initial steps and the plasticity in the diversification of pyrrolizidine alkaloids, providing insights into their biological significance and potential applications in understanding plant defense and adaptability mechanisms (Langel et al., 2011).

Enaminoketones and Enaminothiones in Heterocyclic Compound Synthesis

Enaminoketones, including structures related to this compound, are gaining interest as key intermediates in the synthesis of heterocyclic compounds and natural products. Their unique chemical properties, combining the nucleophilicity of enamines with the electrophilicity of enones, make them versatile synthetic intermediates for constructing various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. This versatility extends to applications in medicinal chemistry, where enaminoketones are explored for their potential anticonvulsant properties and as scaffolds for developing biologically active compounds (Negri et al., 2004).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are related to the chemical framework of this compound, showcases the importance of hybrid catalysts in medicinal chemistry. These scaffolds are key precursors for pharmaceutical industries due to their synthetic versatility and bioavailability. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing these structures through one-pot multicomponent reactions, highlights the innovative approaches in medicinal chemistry aimed at developing new compounds with potential therapeutic applications (Parmar et al., 2023).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

3-(Ethylamino)pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor. This inhibition can lead to an increase in acetylcholine levels, which is crucial for neurotransmission. Additionally, this compound has been shown to interact with various ion channels, modulating their activity and affecting cellular signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to enhance the expression of certain genes involved in neuroprotection and cell survival. It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity. This binding interaction leads to an accumulation of acetylcholine, which enhances neurotransmission. Additionally, this compound can modulate the activity of ion channels, leading to changes in cellular excitability and signaling. It also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and neuroprotection. At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation. These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing its overall biological effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This localization can affect its activity and function, as it interacts with different biomolecules within these compartments .

Properties

IUPAC Name

3-(ethylamino)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-7-5-3-4-8-6(5)9;/h5,7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTYKPKXFYIRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCNC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethylamino)pyrrolidin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Ethylamino)pyrrolidin-2-one hydrochloride
Reactant of Route 3
3-(Ethylamino)pyrrolidin-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Ethylamino)pyrrolidin-2-one hydrochloride
Reactant of Route 5
3-(Ethylamino)pyrrolidin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Ethylamino)pyrrolidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.